Dimethomorph

Oomycete fungicide sensitivity Phytophthora infestans CAA comparative potency

Dimethomorph (CAS 110488-70-5), FRAC Code 40 CAA fungicide. Select based on: (1) 0% resistance in Brazilian P. viticola vs 42% for mandipropamid; (2) Z-isomer achieves 5× higher leaf accumulation via root uptake; (3) complete antisporulant activity against P. infestans lesions; (4) translaminar Bremia lactucae control. Supplied as E/Z isomer mixture; only Z-isomer is intrinsically fungicidal. Not interchangeable with other CAAs without sensitivity validation.

Molecular Formula C21H22ClNO4
Molecular Weight 387.9 g/mol
CAS No. 110488-70-5
Cat. No. B118703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethomorph
CAS110488-70-5
Synonyms4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine
dimethomorph
dimethomorph, (E)-
dimethomorph, (E)-isomer
dimethomorph, (Z)-
dimethomorph, (Z)-isome
Molecular FormulaC21H22ClNO4
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3
InChIKeyQNBTYORWCCMPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water (mg/L at 20 °C): 81.1 at pH 4;  49.2 at pH 7;  41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50;  toluene 20;  methanol 20;  dichloromethane 500
Solubility in n-hexane 0.11;  methanol 39;  ethyl acetate 48.3;  toluene 49.5;  acetone 100;  dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3;  cyclohexanone, 27;  dichloromethane, 315;  dimethylformamide, 165;  n-hexane, 0.036;  methanol, 7.5;  toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1;  dimethylformamide, 272;  n-hexane, 0.076;  toluene 39.0;  dichloromethane 296;  ethyl acetate 39.9;  methanol 31.5

Structure & Identifiers


Interactive Chemical Structure Model





Dimethomorph (CAS 110488-70-5) Baseline Identification and Procurement-Relevant Classification


Dimethomorph is a carboxylic acid amide (CAA) fungicide classified under FRAC Code 40, primarily targeting Oomycete plant pathogens through inhibition of phospholipid biosynthesis and cell wall deposition [1]. It is commercially supplied as a mixture of approximately equal proportions of (E)- and (Z)-isomers, with only the Z-isomer possessing intrinsic fungicidal activity; however, rapid photoisomerization under field conditions equilibrates the isomers to an approximate 80:20 Z:E ratio regardless of starting composition [2][3]. Dimethomorph exhibits systemic properties with protectant, curative, and antisporulant activities, and is recognized for its hydrolytic stability with no observable degradation in pH 4–9 buffered solutions at 70–90 °C for up to 10 weeks [1].

Why Generic Dimethomorph Substitution Across CAA Fungicides Is Scientifically Unsupported


Although dimethomorph shares the FRAC Code 40 classification and cross-resistance profile with other carboxylic acid amide (CAA) fungicides including mandipropamid, iprovalicarb, and benthiavalicarb [1], substantial quantitative differences in intrinsic potency against specific developmental stages and differential uptake characteristics between the E- and Z-isomers preclude interchangeable use [2]. Notably, the Z-isomer achieves approximately 5-fold higher initial leaf concentrations than the E-isomer following root uptake, despite the E-isomer possessing 4.3-fold higher aqueous solubility [3]. Furthermore, field resistance monitoring reveals divergent resistance frequencies between dimethomorph and mandipropamid within the same pathogen populations, indicating that substitution without sensitivity validation may result in unexpected control failure [4]. The evidence presented below quantifies these critical differentiation dimensions that directly inform compound selection decisions.

Dimethomorph Quantitative Differentiation Evidence: Comparator-Based Activity, Resistance, and Uptake Data


In Vitro Cystospore Germination Inhibition: Dimethomorph vs. Mandipropamid vs. Iprovalicarb in Phytophthora infestans

In a direct head-to-head comparison of three CAA fungicides against Phytophthora infestans cystospore germination, dimethomorph (DMM) exhibited an EC50 of 0.05 μg/mL, which is 10-fold less potent than mandipropamid (MPD) at 0.005 μg/mL but 10-fold more potent than iprovalicarb (IPRO) at 0.5 μg/mL [1]. This quantitative positioning establishes dimethomorph as an intermediate-potency CAA option, providing a defined efficacy benchmark for formulation design and resistance management rotation strategies [1].

Oomycete fungicide sensitivity Phytophthora infestans CAA comparative potency cystospore germination EC50

Differential Field Resistance Frequencies: Dimethomorph vs. Mandipropamid in Brazilian Plasmopara viticola Populations

In a 2023–2024 field monitoring study of 26 Brazilian Plasmopara viticola isolates using detached leaf assays, 42% of isolates were classified as resistant to mandipropamid, whereas resistance to dimethomorph was not detected at the same threshold, with all isolates considered sensitive to dimethomorph alongside ametoctradin and zoxamide [1]. This divergent resistance prevalence within the same pathogen populations demonstrates that despite documented cross-resistance among CAA fungicides at the genetic level, field selection pressures have not produced equivalent resistance outcomes between dimethomorph and mandipropamid [1].

fungicide resistance monitoring Plasmopara viticola grape downy mildew CAA resistance frequency field sensitivity

Differential Root Uptake and Translocation: Z-Isomer vs. E-Isomer of Dimethomorph

In tomato plant root uptake studies, the Z-isomer of dimethomorph achieved approximately 5-fold higher initial leaf concentrations than the E-isomer following root application, despite the E-isomer having a 4.3-fold higher aqueous solubility (30 mg/L for E-isomer vs. 7 mg/L for Z-isomer) and a more favorable log P value (2.63 vs. 2.73) [1]. Additionally, the Z-isomer concentration measured in leaves exceeded the concentration in the applied solution, indicating active accumulation of the Z-isomer in green plant tissue [1]. The patent further establishes that pure Z-isomer application under conditions excluding sunlight requires lower amounts than the E/Z mixture to achieve equivalent fungicidal effect [1].

systemic fungicide uptake isomer-specific translocation xylem mobility root absorption dimethomorph bioavailability

Hydrolytic Stability Profile: Dimethomorph Demonstrates Extended Aqueous Stability Across pH Range

Dimethomorph exhibits hydrolytic stability with no observable degradation in pH 4–9 buffered solutions maintained at 70–90 °C for up to 10 weeks . Under standard storage conditions, the compound remains stable for up to five years when protected from light [1]. This stability profile is a class-level characteristic of cinnamic acid amide CAA fungicides derived from the acrylamide backbone structure, though specific stability data for iprovalicarb, mandipropamid, and benthiavalicarb under equivalent conditions are not uniformly reported in the peer-reviewed literature [2].

fungicide stability hydrolysis shelf-life formulation stability aqueous degradation

Evidence-Backed Application Scenarios for Dimethomorph in Agricultural Fungicide Programs


Grape Downy Mildew (Plasmopara viticola) Management in Regions with Documented Mandipropamid Resistance

Based on field resistance monitoring showing 42% mandipropamid resistance versus 0% dimethomorph resistance in Brazilian P. viticola populations as of 2024, dimethomorph represents a scientifically justified selection for grape downy mildew control programs in regions where mandipropamid efficacy has declined [1]. The cross-resistance mechanism shared among CAA fungicides at the CesA3 gene locus [2] necessitates ongoing sensitivity monitoring, but current field data support dimethomorph retention in rotation programs where mandipropamid has been compromised.

Root-Applied Systemic Protection in Tomato and Potato Late Blight (Phytophthora infestans) Programs

The Z-isomer of dimethomorph demonstrates 5-fold higher leaf accumulation than the E-isomer following root uptake in tomato plants, achieving leaf concentrations that exceed applied solution concentrations, indicating active accumulation [3]. This isomer-specific translocation property supports dimethomorph selection for soil-applied or drip-irrigation fungicide programs targeting root-to-shoot systemic protection. The in vitro EC50 of 0.05 μg/mL against P. infestans cystospore germination [4] provides the quantitative potency benchmark required for dose calculation in such application scenarios.

Antisporulant Late-Season Application to Reduce Inoculum Carryover

Dimethomorph applied to established Phytophthora infestans lesions on potato leaf discs at 1,000 μg/mL 24 or 48 hours post-inoculation completely inhibited sporulation from treated tissues, even in cases where symptom incidence was not significantly reduced [5]. This antisporulant activity profile, distinct from curative efficacy against existing infections, supports dimethomorph deployment as a late-season sanitation application to reduce inoculum carryover between growing seasons.

Preventive Application for Lettuce Downy Mildew (Bremia lactucae)

In Bremia lactucae studies, dimethomorph (DMM) effectively suppressed spore germination in vitro and on leaf surfaces, and showed superior sporulation suppression compared to mandipropamid (MPD) and iprovalicarb (IPRO) on floating leaf discs [6]. Preventive application to intact plants inhibited infection, and CAA fungicides including DMM applied to upper leaf surfaces inhibited spore germination on lower leaf surfaces, demonstrating translaminar activity [6]. This evidence supports dimethomorph selection for preventive downy mildew management in lettuce production systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethomorph

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.